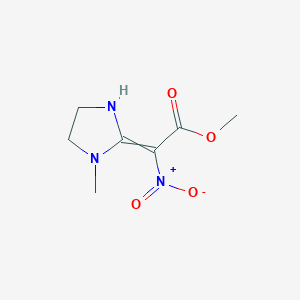
Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate is a complex organic compound that features a unique structure combining an imidazolidine ring with a nitro group and an ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate typically involves the reaction of 1-methylimidazolidine with nitroacetic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the imidazolidine ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler compound with a similar imidazole ring structure but lacking the nitro and ester groups.
Nitroimidazole: Compounds with a nitro group attached to an imidazole ring, commonly used as antibiotics.
Methylimidazole derivatives: Various derivatives with different substituents on the imidazole ring.
Uniqueness
Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate is unique due to its combination of an imidazolidine ring, a nitro group, and an ester functionality. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62746-21-8 |
|---|---|
Molecular Formula |
C7H11N3O4 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 2-(1-methylimidazolidin-2-ylidene)-2-nitroacetate |
InChI |
InChI=1S/C7H11N3O4/c1-9-4-3-8-6(9)5(10(12)13)7(11)14-2/h8H,3-4H2,1-2H3 |
InChI Key |
VEAGKOHXVVBGMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC1=C(C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















